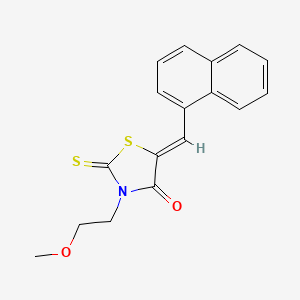![molecular formula C10H14ClNO2S B4681707 N-[3-(2-chlorophenyl)propyl]methanesulfonamide](/img/structure/B4681707.png)
N-[3-(2-chlorophenyl)propyl]methanesulfonamide
Overview
Description
N-[3-(2-chlorophenyl)propyl]methanesulfonamide, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This compound has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Mechanism of Action
N-[3-(2-chlorophenyl)propyl]methanesulfonamide exerts its effects by selectively blocking the CRF1 receptor, which is involved in the regulation of stress responses. By blocking the CRF1 receptor, this compound prevents the activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the production of stress hormones such as cortisol. This results in a reduction in anxiety and stress-related behaviors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of corticotropin-releasing factor (CRF) in the amygdala, a brain region involved in the regulation of emotional responses. Additionally, this compound has been shown to reduce the expression of CRF1 receptors in the amygdala, indicating a potential long-term effect on anxiety and stress-related behaviors.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(2-chlorophenyl)propyl]methanesulfonamide in lab experiments is its selectivity for the CRF1 receptor, which allows for specific targeting of this receptor without affecting other receptors. Additionally, this compound has been shown to have good oral bioavailability and a long half-life, making it suitable for chronic administration in animal models. One limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[3-(2-chlorophenyl)propyl]methanesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders, depression, and addiction in humans. Additionally, further research is needed to elucidate the long-term effects of this compound on anxiety and stress-related behaviors. Finally, the development of more selective CRF1 receptor antagonists may provide additional therapeutic options for the treatment of these disorders.
Scientific Research Applications
N-[3-(2-chlorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, depression, and addiction. It has been shown to block the anxiogenic effects of CRF1 receptor activation in animal models, suggesting its potential use as an anxiolytic. Additionally, this compound has been shown to reduce stress-induced reinstatement of drug-seeking behavior in animal models of addiction, indicating its potential use as an anti-addictive agent.
properties
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-15(13,14)12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKGXUQUKFLOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4681624.png)
![ethyl 4-({[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4681625.png)
![N-ethyl-N'-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4681631.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681638.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,3-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4681683.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4681689.png)
![4-{[acetyl(3-acetyl-2-methyl-1-benzofuran-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B4681693.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4681694.png)


![N-(2,6-diethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4681715.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea](/img/structure/B4681724.png)